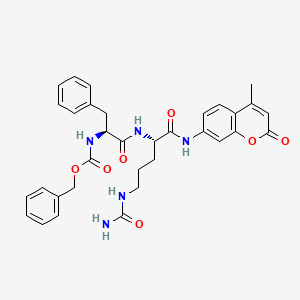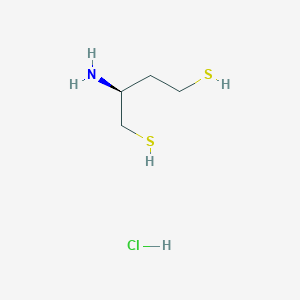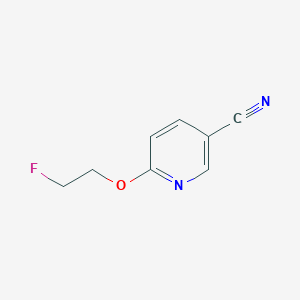
3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-
Descripción general
Descripción
“3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-” is a chemical compound used in diverse scientific research1. Its versatile nature enables applications in pharmaceutical development, organic synthesis, and material science1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-”. However, it’s worth noting that pyridinecarbonitriles are often used as building blocks in organic synthesis2.Molecular Structure Analysis
The molecular structure of “3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-” is not explicitly provided in the search results. However, the related compound “3-Pyridinecarbonitrile” has a molecular weight of 104.10943.Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving “3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-”.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-” are not explicitly mentioned in the search results. However, related compounds like “3-Pyridinecarbonitrile” have a molecular weight of 104.10943.Aplicaciones Científicas De Investigación
Chemistry and Properties
Variability in Chemistry
Studies have shown the fascinating variability in the chemistry and properties of pyridine derivatives, including their complex compounds, spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. Such reviews highlight potential areas of investigation, including unknown analogues of pyridine derivatives (Boča, Jameson, & Linert, 2011).
Metallation of π-deficient Heteroaromatic Compounds
Research into the metallation of π-deficient heterocyclic compounds, including pyridines, reveals significant developments in regioselectivity and reactivity, which are crucial for synthesizing various substituted pyridines (Marsais & Quéguiner, 1983).
Environmental and Biological Applications
Environmental Persistence and Toxicity of Fluoroalkylether Compounds
The environmental persistence and potential toxicity of fluoroalkylether compounds have been critically reviewed, including their occurrence, fate, and effects compared to legacy per- and polyfluoroalkyl substances (PFAS). Such studies are crucial for understanding the environmental impact of fluorinated compounds and guiding future research into safer alternatives (Munoz et al., 2019).
Medicinal and Chemosensing Applications of Pyridine Derivatives
Pyridine derivatives exhibit a wide range of biological activities and have been explored for their chemosensing applications, highlighting their significance in developing new therapeutics and analytical methods (Abu-Taweel et al., 2022).
Synthesis and Characterization
- Synthesis of Pyrano[2,3-d]pyrimidine Derivatives: The synthesis of pyranopyrimidine derivatives, including 5H-pyrano[2,3-d]pyrimidine scaffolds, has been reviewed, focusing on the use of hybrid catalysts. This demonstrates the importance of these compounds in the pharmaceutical industry and highlights innovative approaches to their synthesis (Parmar, Vala, & Patel, 2023).
Safety And Hazards
The safety and hazards associated with “3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-” are not specified in the search results. However, related compounds like “2-Cyano-3-fluoropyridine” have hazard statements including H302 + H312 + H332 - H315 - H318 - H3354.
Direcciones Futuras
The future directions for “3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)-” are not specified in the search results. However, given its applications in pharmaceutical development, organic synthesis, and material science1, it’s likely that future research will continue to explore its potential uses in these areas.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
Propiedades
IUPAC Name |
6-(2-fluoroethoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-3-4-12-8-2-1-7(5-10)6-11-8/h1-2,6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDXQUOODQMNDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarbonitrile, 6-(2-fluoroethoxy)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




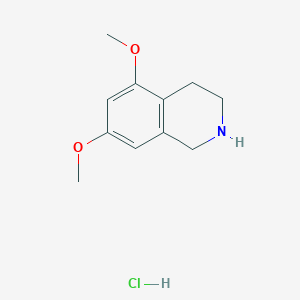
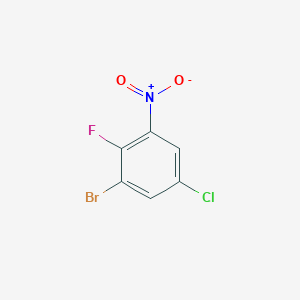
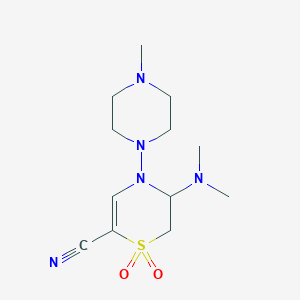

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid](/img/structure/B1458382.png)
![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid](/img/structure/B1458383.png)



![1,1-Difluorospiro[2.5]octane-6-carboxylic acid](/img/structure/B1458393.png)

